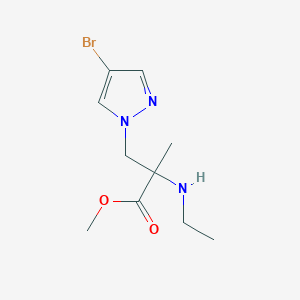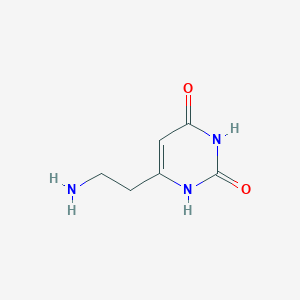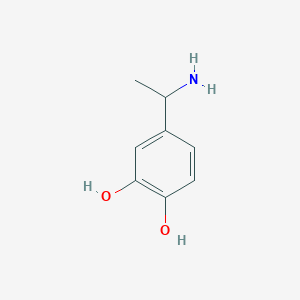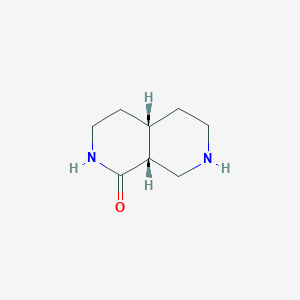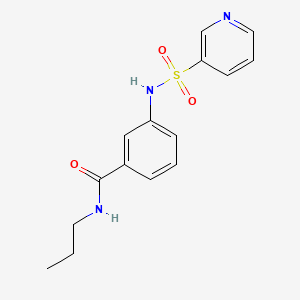
N-propyl-3-(pyridine-3-sulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-3-(pyridine-3-sulfonamido)benzamide is a synthetic compound known for its bioavailability and cell permeability. It acts as a potent and reversible inhibitor of leucine-rich repeat kinase 2 (LRRK2) GTP binding and kinase activities . This compound has shown significant potential in preventing mutant LRRK2-induced cellular neurotoxicity, making it a promising candidate for therapeutic research, particularly in the context of neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of N-propyl-3-(pyridine-3-sulfonamido)benzamide involves several key steps. Initially, ethyl 3-aminobenzoate methanesulfonate is treated with pyridine-3-sulfonyl chloride in the presence of triethylamine at room temperature to generate an intermediate compound . This intermediate is then subjected to further reactions to introduce the propyl group and form the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
N-propyl-3-(pyridine-3-sulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-propyl-3-(pyridine-3-sulfonamido)benzamide has a wide range of scientific research applications:
Wirkmechanismus
N-propyl-3-(pyridine-3-sulfonamido)benzamide exerts its effects by inhibiting the GTP binding and kinase activities of LRRK2 . This inhibition is achieved through the compound’s interaction with the LRRK2 protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways . The compound’s ability to permeate the brain and prevent neurotoxicity further enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
N-propyl-3-(pyridine-3-sulfonamido)benzamide is unique due to its high potency and brain permeability. Similar compounds include:
Phenylsulfonyl analogs: These compounds have a similar structure but differ in their sulfonyl group, affecting their potency and bioavailability.
Methoxyethyl analogs: These compounds have a methoxyethyl tail instead of a propyl tail, influencing their brain penetration and efficacy.
The uniqueness of this compound lies in its optimized structure, which enhances its therapeutic potential and efficacy in inhibiting LRRK2 activities .
Eigenschaften
Molekularformel |
C15H17N3O3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-propyl-3-(pyridin-3-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-8-17-15(19)12-5-3-6-13(10-12)18-22(20,21)14-7-4-9-16-11-14/h3-7,9-11,18H,2,8H2,1H3,(H,17,19) |
InChI-Schlüssel |
LMLYPZLOEZIJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


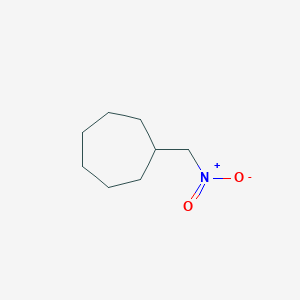
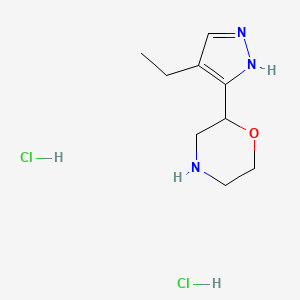
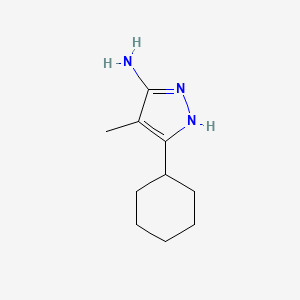
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
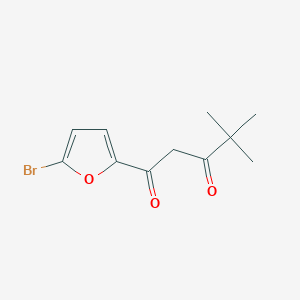
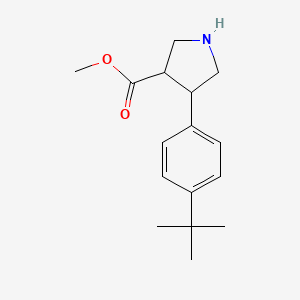
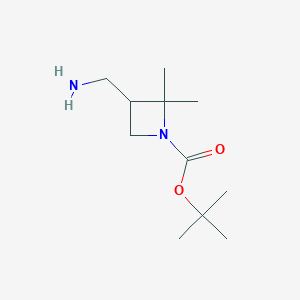
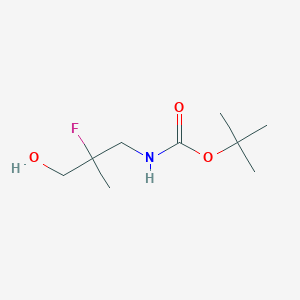
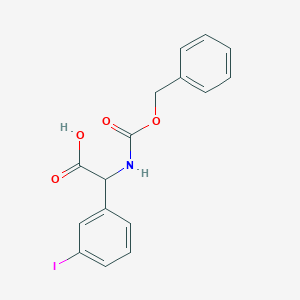
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
